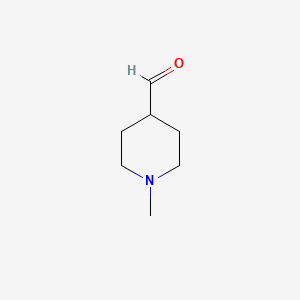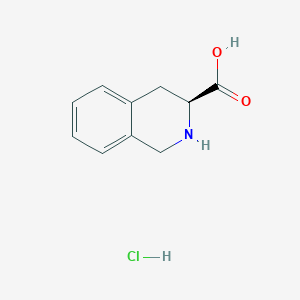
5-(1-Naphthyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1-Naphthyl)-5-oxovaleric acid” is a carboxylic acid derivative of 1-naphthol. 1-Naphthol is an organic compound that is a derivative of naphthalene. It can be produced by reducing naphthalene with sodium borohydride . The “5-oxovaleric acid” part suggests the presence of a five-carbon chain with a ketone group on the second carbon and a carboxylic acid group on the terminal carbon .
Molecular Structure Analysis
The molecular structure of “5-(1-Naphthyl)-5-oxovaleric acid” would likely feature a naphthyl group attached to a five-carbon chain, with a ketone group on the second carbon and a carboxylic acid group on the terminal carbon .Chemical Reactions Analysis
As a carboxylic acid, “5-(1-Naphthyl)-5-oxovaleric acid” would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation . The ketone group could potentially undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
Based on its structure, “5-(1-Naphthyl)-5-oxovaleric acid” would likely be a solid at room temperature. It would be expected to have higher solubility in organic solvents due to the presence of the naphthyl group .Applications De Recherche Scientifique
1. Development in Analytical Chemistry
A study by Krämer, Marco, and Hammock (1994) focused on developing a selective enzyme-linked immunosorbent assay for 1-naphthol, which is closely related to the 5-(1-Naphthyl)-5-oxovaleric acid. This advancement is significant in analytical chemistry for detecting specific metabolites in agricultural products (Krämer, Marco, & Hammock, 1994).
2. Electropolymerization and Material Science
Pham, Mostefai, Simon, and Lacaze (1994) explored the electrooxidation of 5-amino 1-naphthol, which is structurally similar to 5-(1-Naphthyl)-5-oxovaleric acid. Their research contributed to the development of polymeric films with potential applications in material science and electronics (Pham, Mostefai, Simon, & Lacaze, 1994).
3. Asymmetric Oxidative Couplings in Organic Synthesis
Barhate and Chen (2002) conducted research on catalytic asymmetric oxidative couplings of 2-naphthols using oxovanadium(IV) complexes. This research is relevant to organic synthesis and could potentially be applicable to compounds like 5-(1-Naphthyl)-5-oxovaleric acid for developing enantioselective synthetic methods (Barhate & Chen, 2002).
4. Electrochemical Studies in Polymer Chemistry
Research by Cintra, Torresi, Louarn, and Torresi (2004) on poly(5-amino 1-naphthol) and its electrochemical behavior in acidic solutions highlights the relevance of electrochemical studies in polymer chemistry, which can be extended to related compounds like 5-(1-Naphthyl)-5-oxovaleric acid (Cintra, Torresi, Louarn, & Torresi, 2004).
5. Histochemical Applications
Pearson and Defendi (1957) used 5-bromoindoxyl acetate, a compound structurally related to 5-(1-Naphthyl)-5-oxovaleric acid, for the histochemical demonstration of esterases. This study showcases the utility of naphthol derivatives in histochemistry and diagnostic applications (Pearson & Defendi, 1957).
Safety And Hazards
Orientations Futures
The potential applications of “5-(1-Naphthyl)-5-oxovaleric acid” would depend on its physical and chemical properties, as well as the context in which it’s used. It could potentially be used in the synthesis of other compounds, or as a building block in pharmaceutical or materials science research .
Propriétés
IUPAC Name |
5-naphthalen-1-yl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(9-4-10-15(17)18)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDYQQKYLMKELC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502747 |
Source


|
| Record name | 5-(Naphthalen-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Naphthyl)-5-oxovaleric acid | |
CAS RN |
59345-41-4 |
Source


|
| Record name | 5-(Naphthalen-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

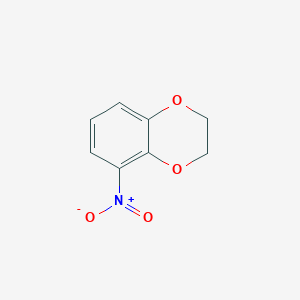

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)
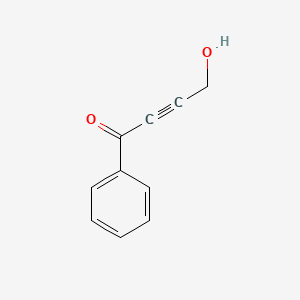



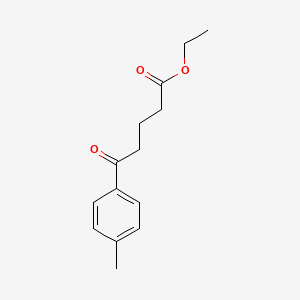
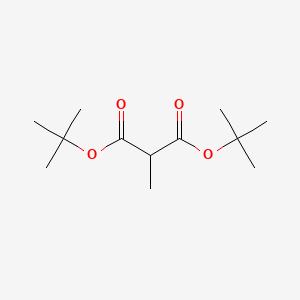
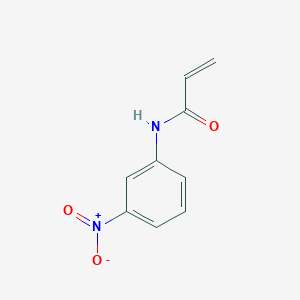
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)
![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)
